
(Sa)-7,7'-Bis((S)-4-iso-propyl-4,5-dihydrooxazol-2-yl)-1,1'-spirobiindane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Sa)-7,7’-Bis((S)-4-iso-propyl-4,5-dihydrooxazol-2-yl)-1,1’-spirobiindane is a complex organic compound known for its unique structural properties This compound features a spirobiindane core, which is a bicyclic structure where two indane units are connected through a single carbon atom The presence of oxazoline rings adds to its complexity and potential reactivity
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Sa)-7,7’-Bis((S)-4-iso-propyl-4,5-dihydrooxazol-2-yl)-1,1’-spirobiindane typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the spirobiindane core and the introduction of the oxazoline rings. Common synthetic routes may involve:
Formation of Spirobiindane Core: This can be achieved through a series of cyclization reactions, often involving Friedel-Crafts alkylation or acylation.
Introduction of Oxazoline Rings: The oxazoline rings are typically introduced through cyclization reactions involving amino alcohols and carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions
(Sa)-7,7’-Bis((S)-4-iso-propyl-4,5-dihydrooxazol-2-yl)-1,1’-spirobiindane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The oxazoline rings can participate in nucleophilic substitution reactions, where nucleophiles replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
(Sa)-7,7’-Bis((S)-4-iso-propyl-4,5-dihydrooxazol-2-yl)-1,1’-spirobiindane has several applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis, facilitating the formation of enantiomerically pure compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Its potential as a chiral catalyst can be explored in the synthesis of pharmaceutical intermediates.
Industry: The compound can be used in the production of fine chemicals and advanced materials due to its reactivity and stability.
作用機序
The mechanism by which (Sa)-7,7’-Bis((S)-4-iso-propyl-4,5-dihydrooxazol-2-yl)-1,1’-spirobiindane exerts its effects involves its ability to act as a chiral ligand. It can coordinate with metal ions to form chiral complexes, which can then catalyze asymmetric reactions. The molecular targets include various metal ions, and the pathways involved are those related to catalytic cycles in asymmetric synthesis.
類似化合物との比較
Similar Compounds
®-BINAP: A well-known chiral ligand used in asymmetric synthesis.
(S)-Proline: A chiral amino acid used as an organocatalyst.
®-TADDOL: Another chiral ligand with applications in asymmetric catalysis.
Uniqueness
(Sa)-7,7’-Bis((S)-4-iso-propyl-4,5-dihydrooxazol-2-yl)-1,1’-spirobiindane is unique due to its spirobiindane core and the presence of oxazoline rings, which provide both rigidity and flexibility. This combination enhances its ability to induce chirality in catalytic processes, making it a valuable tool in asymmetric synthesis.
特性
分子式 |
C29H34N2O2 |
|---|---|
分子量 |
442.6 g/mol |
IUPAC名 |
(4S)-4-propan-2-yl-2-[4'-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]-3,3'-spirobi[1,2-dihydroindene]-4-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C29H34N2O2/c1-17(2)23-15-32-27(30-23)21-9-5-7-19-11-13-29(25(19)21)14-12-20-8-6-10-22(26(20)29)28-31-24(16-33-28)18(3)4/h5-10,17-18,23-24H,11-16H2,1-4H3/t23-,24-,29?/m1/s1 |
InChIキー |
CMVAECTUPSNZCS-MAUFCEJDSA-N |
異性体SMILES |
CC(C)[C@H]1COC(=N1)C2=CC=CC3=C2C4(CC3)CCC5=C4C(=CC=C5)C6=N[C@H](CO6)C(C)C |
正規SMILES |
CC(C)C1COC(=N1)C2=CC=CC3=C2C4(CC3)CCC5=C4C(=CC=C5)C6=NC(CO6)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



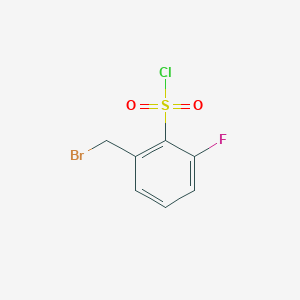
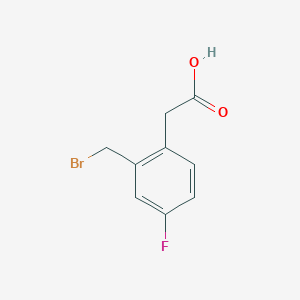
![2-(Difluoromethyl)-5-hydroxybenzo[d]oxazole](/img/structure/B12853768.png)
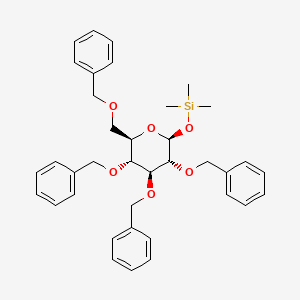
![N-Ethyl-4-(N-methyl-N-phenylsulfamoyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B12853777.png)

![methyl 5-(4-bromophenyl)-2-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylate](/img/structure/B12853788.png)
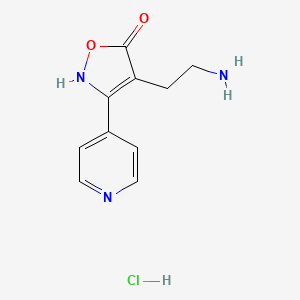

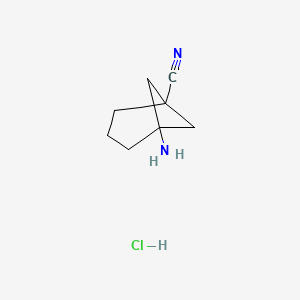
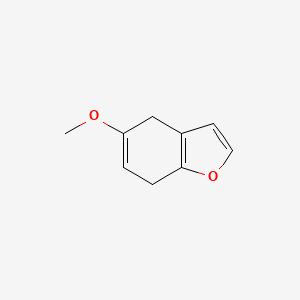
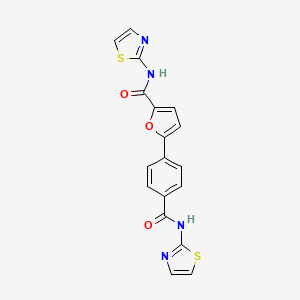
![4-Amino-2'-fluoro[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12853829.png)
